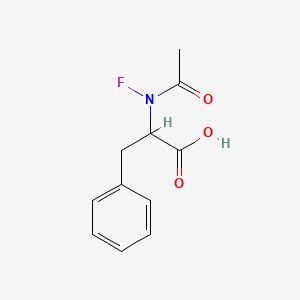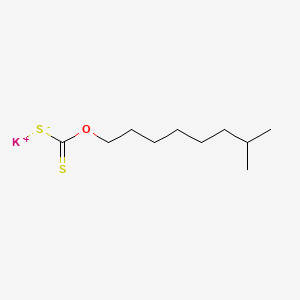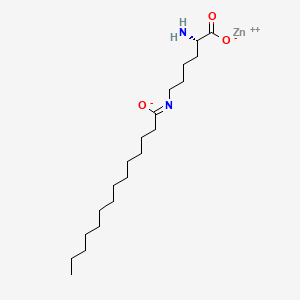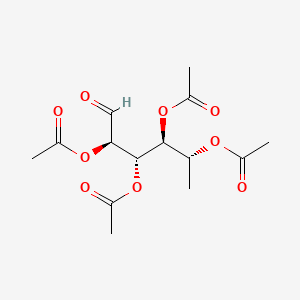
Fucose, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fucose, tetraacetate is a derivative of L-fucose, a six-carbon deoxy sugar that is commonly found in various glycoproteins and glycolipids. This compound is characterized by the presence of four acetyl groups attached to the fucose molecule, which enhances its stability and reactivity in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fucose, tetraacetate typically involves the acetylation of L-fucose. One common method is the reaction of L-fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of this compound with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Fucose, tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fucose derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products
The major products formed from these reactions include various fucose derivatives that can be further utilized in chemical and biological research .
Aplicaciones Científicas De Investigación
Fucose, tetraacetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of fucose, tetraacetate involves its interaction with specific enzymes and receptors. For example, it can inhibit the activity of fucosyltransferases, enzymes that transfer fucose residues to glycoproteins and glycolipids. This inhibition can affect various biological processes, including cell signaling and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
L-Fucose: The parent compound of fucose, tetraacetate, commonly found in nature.
Fucosyl Amides: Derivatives of fucose with amide groups, used for similar applications in research and industry.
Fucosylated Oligosaccharides: Complex carbohydrates containing fucose residues, used in various biological studies.
Uniqueness
This compound is unique due to its enhanced stability and reactivity compared to its parent compound, L-fucose. The presence of acetyl groups makes it more suitable for certain chemical reactions and industrial applications .
Propiedades
Número CAS |
109430-94-6 |
|---|---|
Fórmula molecular |
C14H20O9 |
Peso molecular |
332.30 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-oxohexan-2-yl] acetate |
InChI |
InChI=1S/C14H20O9/c1-7(20-8(2)16)13(22-10(4)18)14(23-11(5)19)12(6-15)21-9(3)17/h6-7,12-14H,1-5H3/t7-,12+,13+,14-/m1/s1 |
Clave InChI |
OPVYKVGCFWDTOI-SPEPIWJRSA-N |
SMILES isomérico |
C[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


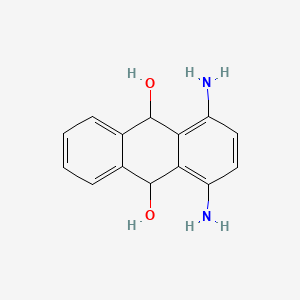


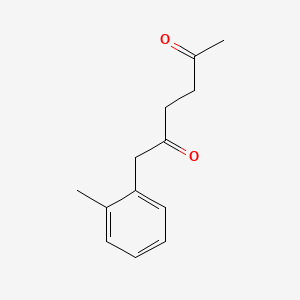
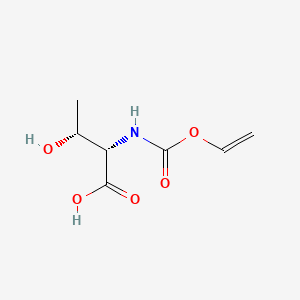
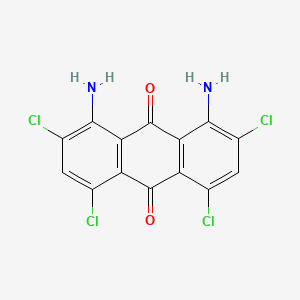
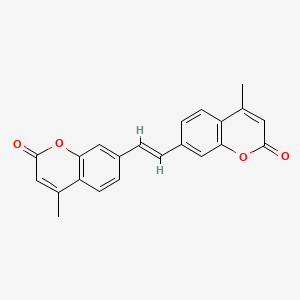

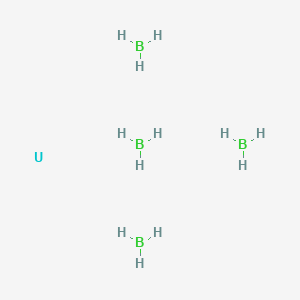
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
